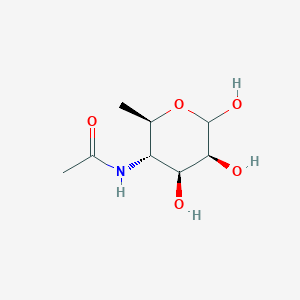

N-Acetylperosamine

Description

Structure

3D Structure

Properties

CAS No. |

14131-56-7 |

|---|---|

Molecular Formula |

C8H15NO5 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |

InChI Key |

LMIZXKMXHCOVTQ-PDMHJPEASA-N |

SMILES |

CC1C(C(C(C(O1)O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)NC(=O)C |

Synonyms |

(1-2)-linked N-3-hydroxypropionyl-alpha-D-perosamine 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose alpha(1-2)linked N-acetylperosamine homopolymer APA1-2P N-acetylperosamine |

Origin of Product |

United States |

Biosynthesis of N Acetylperosamine

Precursor Substrate Utilization Pathways

The journey to N-Acetylperosamine begins with central carbohydrate metabolites that are channeled into the deoxysugar synthesis pathways.

Mannose-1-Phosphate Initiation

The primary and direct precursor for the biosynthesis of GDP-perosamine is mannose-1-phosphate. wikipedia.orgnih.gov This sugar phosphate (B84403) serves as the foundational molecule upon which the subsequent enzymatic modifications occur to yield the final dideoxyamino sugar. The pathway is initiated by the activation of mannose-1-phosphate into a nucleotide-linked sugar, a common strategy in carbohydrate metabolism to create high-energy donors for subsequent reactions.

Fructose-6-Phosphate (B1210287) Linkages to Deoxysugar Pathways

While mannose-1-phosphate is the direct precursor, its own synthesis is linked to the central glycolytic pathway through fructose-6-phosphate. acs.orgresearchgate.net Fructose-6-phosphate can be isomerized to mannose-6-phosphate, which is then converted to mannose-1-phosphate by the enzyme phosphomannomutase. acs.org This connection highlights the integration of specialized deoxysugar biosynthesis with mainstream cellular carbon metabolism, ensuring a steady supply of precursors.

Enzymatic Cascade for this compound Production

The conversion of mannose-1-phosphate to this compound is orchestrated by a precise sequence of enzymatic reactions. The initial steps produce GDP-perosamine, which is then acetylated in the final step.

Guanylyltransferase Activity (e.g., Mannose-1-Phosphate Guanylyltransferase)

The first committed step in the pathway is the activation of mannose-1-phosphate by a guanylyltransferase. nih.gov Specifically, Mannose-1-Phosphate Guanylyltransferase catalyzes the reaction between mannose-1-phosphate and Guanosine (B1672433) triphosphate (GTP) to form GDP-mannose and pyrophosphate. acs.org This reaction is vital as it attaches a GMP moiety to the sugar, creating a high-energy nucleotide-sugar intermediate, GDP-mannose, which is the substrate for the subsequent enzyme in the cascade. nih.gov

Dehydratase-Mediated Conversion (e.g., GDP-Mannose-4,6-Dehydratase/Gmd)

The next step involves the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, a reaction catalyzed by the enzyme GDP-mannose 4,6-dehydratase (Gmd). wikipedia.orguniprot.orgabcam.com This enzyme belongs to the family of hydro-lyases and utilizes NADP+ as a cofactor. wikipedia.orgnih.gov The reaction involves the oxidation of the hydroxyl group at C4' and the dehydration at C6', resulting in the formation of a 4-keto-6-deoxy intermediate. acs.org This intermediate is a critical branch point in the biosynthesis of several deoxysugars. researchgate.net

Synthase Function (e.g., GDP-Perosamine Synthase/PerA)

The final step in the formation of the amino sugar is the amination of GDP-4-keto-6-deoxymannose to produce GDP-perosamine. nih.gov This reaction is catalyzed by GDP-perosamine synthase (PerA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govnih.gov This enzyme facilitates the transfer of an amino group from an amino donor, typically L-glutamate, to the C4' position of the sugar. nih.govwikipedia.org The resulting product, GDP-perosamine, is the direct precursor for the final acetylation step. The acetylation of the C4' amino group to form GDP-N-acetylperosamine is the terminal step in the pathway, catalyzed by a specific N-acetyltransferase. nih.gov

Table 1: Key Enzymes in the Biosynthesis of GDP-Perosamine

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| Mannose-1-Phosphate Guanylyltransferase | - | - | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | - |

| GDP-Mannose-4,6-Dehydratase | Gmd | 4.2.1.47 | GDP-mannose | GDP-4-keto-6-deoxymannose | NADP+ |

| GDP-Perosamine Synthase | PerA | - | GDP-4-keto-6-deoxymannose, L-glutamate | GDP-perosamine, α-ketoglutarate | Pyridoxal 5'-phosphate (PLP) |

Acetyltransferase Catalysis (e.g., Perosamine N-Acetyltransferase/PerB)

The final step in the biosynthesis of this compound is the acetylation of the C-4' amino group of its precursor, GDP-perosamine. This crucial reaction is catalyzed by the enzyme Perosamine N-Acetyltransferase, commonly known as PerB. nih.gov PerB belongs to the left-handed β-helix (LβH) superfamily of acyltransferases, which are known for catalyzing the transfer of acetyl groups from acetyl-CoA to various substrates. researchgate.net

Structural and functional studies, particularly on PerB from Caulobacter crescentus, have provided high-resolution insights into its catalytic mechanism. acs.org The enzyme functions as a trimer, with each subunit comprising two distinct domains: acs.orgwisc.edu

An N-terminal domain , which is globular and features a six-stranded β-sheet. This domain is primarily responsible for binding the substrate, GDP-perosamine. acs.orgwisc.edu

A C-terminal domain , which forms a left-handed β-helix structure with nearly seven turns. This domain creates the binding scaffold for the co-substrate, Coenzyme A (CoA). acs.orgwisc.edu

The catalytic mechanism of PerB involves key amino acid residues within its active site. Kinetic data and pH-rate profiles have identified Histidine 141 (His 141) as the general base that facilitates the deprotonation of the substrate's amino group, preparing it for nucleophilic attack. acs.orgwisc.edu Furthermore, the backbone amide of Glycine 159 (Gly 159) forms an oxyanion hole, which stabilizes the tetrahedral transition state that forms during the acetyl transfer from acetyl-CoA to the sugar. acs.org High-resolution X-ray crystallography has successfully captured the enzyme in complex with its substrates (CoA and GDP-perosamine) and its products (CoA and GDP-N-acetylperosamine), providing a detailed view of the reaction cycle. acs.orgwisc.eduresearchgate.net

Comparative Biosynthetic Pathways Across Bacterial Species

The biosynthesis of this compound has been identified in several Gram-negative bacteria, where it is often a component of the O-antigen, a highly variable polysaccharide chain on the cell surface that is a major determinant of serological specificity. The pathway generally consists of four enzymatic steps starting from mannose-1-phosphate. nih.gov

In the pathogenic strain Escherichia coli O157:H7, this compound is a fundamental component of the O-antigen repeating unit. nih.gov The structure of this repeating unit is [→2)-α-d-N-acetylperosamine-(1→3)-α-l-fucose-(1→4)-β-d-glucose-(1→3)-α-d-N-acetylgalactosamine-(1→]. nih.gov The biosynthetic pathway in E. coli O157:H7 follows the canonical four-step process to produce the GDP-N-acetylperosamine donor substrate required for O-antigen assembly. nih.govwisc.edu

The this compound biosynthesis pathway in the aquatic bacterium Caulobacter crescentus is well-characterized and mirrors the one found in E. coli. nih.govwisc.edu Genomic analysis reveals that the genes encoding the necessary enzymes are organized in an operon. researchgate.net Specifically, the gene gmd1 (encoding GDP-mannose-4,6-dehydratase) is co-expressed with perA (encoding GDP-perosamine synthase) and perB (encoding perosamine N-acetyltransferase). researchgate.net This genetic linkage underscores the dedicated function of these enzymes in producing GDP-N-acetylperosamine, which is a major component of the C. crescentus O-antigen. researchgate.net

This compound is not limited to E. coli and C. crescentus. It has also been identified as a key structural element in the lipopolysaccharides (LPS) of other Gram-negative bacteria. nih.gov For instance, chemical analysis of LPS from a non-O1 strain of Vibrio cholerae revealed that the O-specific chain is a linear homopolymer of α(1→2) linked this compound. nih.gov The sugar has also been found within the O-polysaccharides of Citrobacter youngae. nih.govwisc.edu

Overlap and Branching with Other Deoxysugar Biosynthesis (e.g., GDP-Fucose)

The biosynthesis of this compound shares its initial steps with the pathway for another important deoxysugar, GDP-L-fucose. researchgate.net Both pathways diverge from the central metabolite GDP-D-mannose. semanticscholar.orgnih.gov

The biosynthetic relationship can be summarized as follows:

Common Step: The process for both sugars begins with the conversion of GDP-mannose to an intermediate, GDP-4-keto-6-deoxymannose. This reaction is catalyzed by the enzyme GDP-mannose-4,6-dehydratase (Gmd). researchgate.net

Branch Point: The intermediate GDP-4-keto-6-deoxymannose stands at a critical metabolic branch point.

To produce GDP-L-fucose , the intermediate is acted upon by the enzyme GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (Fcl). researchgate.net

To produce GDP-N-acetylperosamine , the intermediate enters a two-step branch catalyzed sequentially by GDP-perosamine synthase (PerA) and Perosamine N-acetyltransferase (PerB). researchgate.net

In Caulobacter crescentus, the genes for these competing pathways are located in different operons, suggesting a regulated allocation of the common precursor, GDP-4-keto-6-deoxymannose, for the assembly of different polysaccharides. researchgate.net

Enzymatic Mechanisms and Structure Function Relationships of N Acetylperosamine Biosynthetic Enzymes

Perosamine N-Acetyltransferase (PerB)

Perosamine N-Acetyltransferase (PerB) is a key enzyme that catalyzes the transfer of an acetyl group from coenzyme A (CoA) to the C4' amino group of GDP-perosamine, yielding GDP-N-acetylperosamine. nih.govwisc.edu This enzyme belongs to the left-handed β-helix (LβH) superfamily of N-acetyltransferases. nih.govacs.orgnih.gov

Structural Characterization

High-resolution X-ray crystallographic studies of PerB from Caulobacter crescentus have provided detailed insights into its molecular architecture and the structural basis of its function. nih.govacs.orgnih.gov

PerB functions as a trimer, with the three identical subunits arranging to form the biologically active unit. nih.govresearchgate.net This trimeric assembly is a common feature among nucleotide-linked sugar N-acetyltransferases. researchgate.net In the crystal structure, the active sites are located at the interfaces between adjacent subunits. researchgate.net

Each subunit of the PerB trimer is folded into two distinct domains: an N-terminal domain and a C-terminal domain. nih.govacs.orgnih.gov

N-Terminal Domain: This domain is globular in structure and is characterized by a six-stranded, predominantly parallel β-sheet. nih.govacs.orgnih.gov It plays a primary role in binding the GDP-perosamine substrate. nih.govacs.orgnih.gov

C-Terminal Domain: The C-terminal domain folds into a left-handed β-helix with nearly seven turns. nih.govacs.orgnih.gov This domain provides the structural framework for the binding of coenzyme A. nih.govacs.orgnih.gov

Based on amino acid sequence analysis and structural data, PerB is classified as a member of the left-handed β-helix (LβH) superfamily of N-acetyltransferases. nih.govresearchgate.net This superfamily is characterized by the presence of a left-handed β-helix motif, a structural fold first identified in UDP-N-acetylglucosamine acyltransferase. nih.gov

The active site of PerB is formed at the interface between the subunits of the trimer. researchgate.net The binding of the two substrates, GDP-perosamine and Coenzyme A, occurs in distinct regions of the enzyme.

GDP-perosamine Binding: The N-terminal domain is primarily responsible for anchoring the GDP-perosamine molecule. nih.govacs.orgnih.gov

Coenzyme A Binding: The C-terminal left-handed β-helix domain creates the binding pocket for Coenzyme A. nih.govacs.orgnih.gov

The binding of both substrates brings the acetyl group of CoA in close proximity to the amino group of GDP-perosamine, facilitating the transfer reaction.

Catalytic Mechanism Elucidation

The catalytic mechanism of PerB has been elucidated through a combination of high-resolution crystal structures of the enzyme in complex with its substrates and products, as well as with a tetrahedral transition state mimic. nih.govacs.orgnih.gov These structural insights, combined with site-directed mutagenesis and kinetic analyses, have revealed the key residues involved in catalysis.

The proposed mechanism involves a general base catalysis model. nih.govucl.ac.uk Histidine 141 (His141) acts as a general base, deprotonating the C4' amino group of GDP-perosamine to increase its nucleophilicity. nih.govrcsb.orgacs.org The now-activated amino group attacks the carbonyl carbon of the acetyl group of acetyl-CoA, leading to the formation of a tetrahedral intermediate. nih.gov This unstable intermediate is stabilized by an "oxyanion hole" formed by the backbone amide group of Glycine 159 (Gly159). nih.govrcsb.orgacs.org Aspartic acid 142 (Asp142) is also a key residue in the active site. nih.govrcsb.orgacs.org The reaction is completed by the collapse of the tetrahedral intermediate, resulting in the formation of GDP-N-acetylperosamine and coenzyme A. nih.gov Kinetic data and pH rate profiles support the role of His141 as the general base in this mechanism. nih.govrcsb.orgacs.org

Enzyme Kinetics and pH-Rate Profiles

The catalytic behavior of N-acetylperosamine biosynthetic enzymes like PerB has been characterized through detailed kinetic studies.

Determination of Kinetic Parameters

The kinetic parameters for the wild-type PerB enzyme and its site-directed mutants have been determined to quantify their catalytic efficiency and substrate affinity. nih.gov The reaction typically follows a Ping Pong Bi Bi mechanism. science.gov The key parameters, Michaelis constant (Km) and catalytic rate (kcat), were measured at a standard pH of 8.0. nih.gov

Table 1: Steady-State Kinetic Parameters for PerB and Mutants

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Wild-type PerB | GDP-perosamine | 250 ± 30 | 15 ± 1 | 6.0 x 104 |

| Wild-type PerB | Acetyl-CoA | 440 ± 40 | 15 ± 1 | 3.4 x 104 |

| H141A Mutant | GDP-perosamine | No activity detected | ||

| D142A Mutant | GDP-perosamine | 1800 ± 200 | 0.007 ± 0.001 | 3.9 |

pH Dependence of Catalytic Activity

The catalytic activity of enzymes is typically dependent on the pH of the environment, as the ionization states of active site residues and substrates can influence binding and catalysis. The pH-rate profile for PerB has been determined to understand these effects. nih.gov

The profile of log(kcat/Km) versus pH for the reaction catalyzed by wild-type PerB shows that the activity increases as the pH rises, consistent with the requirement for a deprotonated general base (His 141) to initiate catalysis. nih.govscience.gov The profile does not show a decrease at high pH values within the tested range, suggesting that the pKa of the substrate amino group is high and that it binds in its unprotonated state. nih.gov This supports the proposed mechanism where His 141 abstracts a proton from the neutral amino group of GDP-perosamine.

Table 2: pH Dependence of Kinetic Parameters for Wild-Type PerB

| pH | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|

| 6.5 | 0.9 ± 0.1 | 1.1 x 103 |

| 7.0 | 3.1 ± 0.2 | 7.8 x 103 |

| 7.5 | 8.0 ± 0.5 | 3.1 x 104 |

| 8.0 | 15 ± 1 | 6.0 x 104 |

| 8.5 | 19 ± 2 | 1.1 x 105 |

| 9.0 | 21 ± 2 | 1.3 x 105 |

Compound Name Reference Table

Mutagenesis Studies and Catalytic Site Probing

Site-directed mutagenesis has been a critical tool in elucidating the catalytic mechanisms of the enzymes responsible for this compound biosynthesis. Studies on GDP-perosamine synthase (PerA) and the subsequent N-acetyltransferase (PerB) have identified key residues essential for their function.

For GDP-perosamine synthase from Caulobacter crescentus, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, the conserved active site lysine (B10760008) residue (K186) is crucial. nih.govacs.org This lysine forms a Schiff base with the PLP cofactor, a characteristic feature of the aspartate aminotransferase superfamily to which PerA belongs. nih.govnih.govacs.org A site-directed mutant, K186A, was engineered to trap the product, GDP-perosamine, in the active site for structural analysis. nih.govnih.govacs.org This study, along with the structure of the wild-type enzyme complexed with an unnatural ligand, provided significant insights into how substrates and products are accommodated within the active site pocket. nih.govnih.govrcsb.org

In the case of the perosamine N-acetyltransferase (PerB), also from C. crescentus, high-resolution crystal structures guided the mutagenesis of active site residues to probe their catalytic roles. nih.govnih.gov Based on these structures, site-directed mutants of His141 and Asp142 were created. nih.govnih.gov Kinetic analyses and pH-rate profiles of these mutants indicated that His141 acts as a general base in the catalytic mechanism. nih.govnih.gov Furthermore, the structural data identified the backbone amide group of Gly159 as forming an oxyanion hole, which stabilizes the tetrahedral transition state during the acetyl transfer reaction. nih.govnih.gov

| Enzyme | Organism | Mutated Residue | Role/Finding | Reference(s) |

| GDP-Perosamine Synthase (PerA) | Caulobacter crescentus | K186A | Essential for Schiff base formation with PLP; mutation allowed for product complex structure determination. | nih.gov, nih.gov, acs.org |

| Perosamine N-Acetyltransferase (PerB) | Caulobacter crescentus | His141 | Acts as a general base in the acetylation reaction. | nih.gov, nih.gov |

| Perosamine N-Acetyltransferase (PerB) | Caulobacter crescentus | Asp142 | Probed for its role in catalysis alongside His141. | nih.gov, nih.gov |

| Perosamine N-Acetyltransferase (PerB) | Caulobacter crescentus | Gly159 | Backbone amide provides an oxyanion hole to stabilize the transition state. | nih.gov, nih.gov |

Substrate Promiscuity and Analog Recognition (e.g., GDP-3-deoxyperosamine)

The substrate specificity of this compound biosynthetic enzymes has been explored using substrate analogs, revealing a degree of promiscuity that can be harnessed for the synthesis of novel sugars.

GDP-perosamine synthase (PerA) has been shown to process substrates other than its natural one, GDP-4-keto-6-deoxymannose. A notable example involves the product of the enzyme GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD). acs.orgpdbj.org When the ColD product was reacted with purified GDP-perosamine synthase, a novel GDP-linked sugar, GDP-4-amino-3,4,6-trideoxy-D-mannose (also referred to as GDP-3-deoxyperosamine), was produced. acs.orgnih.govpdbj.org Further kinetic analysis of PerA with this unnatural substrate, GDP-3-deoxyperosamine, was conducted. nih.govnih.govrcsb.org The results showed that the Michaelis constant (Km) for the unnatural substrate was not significantly different from that of the natural substrate, indicating that the enzyme's binding affinity was unperturbed. nih.govrcsb.org However, the catalytic rate (kcat) was reduced by a factor of approximately 200. nih.govrcsb.org

The subsequent enzyme in the pathway, perosamine N-acetyltransferase (PerB), also exhibits substrate promiscuity. Studies have demonstrated that PerB can accept GDP-3-deoxyperosamine as an alternative substrate, leading to the production of a novel acetylated trideoxysugar. nih.govnih.govresearchgate.net This highlights the potential of these enzymes in chemoenzymatic synthesis applications.

| Enzyme | Natural Substrate | Analog Substrate | Outcome | Reference(s) |

| GDP-Perosamine Synthase (PerA) | GDP-4-keto-6-deoxymannose | Product of ColD enzyme | Synthesis of GDP-4-amino-3,4,6-trideoxy-D-mannose (GDP-3-deoxyperosamine). | acs.org, pdbj.org, nih.gov |

| GDP-Perosamine Synthase (PerA) | GDP-4-keto-6-deoxymannose | GDP-3-deoxyperosamine | Km unperturbed, but kcat lowered ~200-fold. | nih.gov, rcsb.org |

| Perosamine N-Acetyltransferase (PerB) | GDP-perosamine | GDP-3-deoxyperosamine | Accepted as a substrate, producing a novel trideoxysugar. | researchgate.net, nih.gov, nih.gov |

GDP-Perosamine Synthase (PerA) Characteristics

GDP-perosamine synthase (PerA), also known as GDP-4-keto-6-deoxy-D-mannose-4-aminotransferase, is the enzyme that catalyzes the final step in the formation of GDP-perosamine. acs.orguniprot.orggenome.jp It facilitates the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-perosamine through an amination reaction at the C-4' position of the sugar. acs.orgpdbj.org The enzyme specifically uses L-glutamate as the amino donor. uniprot.org

GDP-Mannose-4,6-Dehydratase (Gmd) Features

GDP-mannose-4,6-dehydratase (Gmd) is the enzyme that catalyzes the first committed step in the de novo biosynthesis of GDP-L-fucose, a pathway that also provides the precursor for GDP-perosamine synthesis. rcsb.orgresearchgate.net The enzyme converts GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose. rcsb.orguniprot.orgdrugbank.com This reaction is a critical regulatory point in the pathway and is subject to feedback inhibition by the end-product, GDP-fucose. rcsb.org

Gmd from E. coli is a homodimeric protein. rcsb.org Each monomer consists of two domains: a larger N-terminal domain that binds the NADP(H) cofactor in a classic Rossmann fold, and a smaller C-terminal domain that contains the binding site for the GDP-mannose substrate. rcsb.org The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. rcsb.org Structural and mutagenesis studies have identified a catalytic triad (B1167595) of Serine/Threonine-Tyrosine-Lysine, common to the SDR family, as essential for its function. rcsb.orgnih.govacs.org Specifically, in E. coli Gmd, modeling and mutagenesis data suggest that Threonine at position 133 and Glutamate at position 135 are key active-site residues. rcsb.org

| Feature | GDP-Perosamine Synthase (PerA) | GDP-Mannose-4,6-Dehydratase (Gmd) |

| Function | Catalyzes the synthesis of GDP-perosamine from GDP-4-keto-6-deoxy-D-mannose and L-glutamate. acs.orguniprot.org | Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. rcsb.orguniprot.org |

| Enzyme Family | Aspartate aminotransferase superfamily. acs.orgacs.org | Short-chain dehydrogenase/reductase (SDR) family. rcsb.org |

| Structure | Dimer; each subunit has a seven-stranded mixed β-sheet, a two-stranded antiparallel β-sheet, and 12 α-helices. acs.orgpdbj.org | Homodimer; each monomer has an N-terminal NADP(H) binding domain and a C-terminal substrate-binding domain. rcsb.org |

| Cofactor | Pyridoxal (B1214274) 5'-phosphate (PLP). acs.orggenome.jp | NADP+. rcsb.orggenecards.org |

| Organism Studied | Caulobacter crescentus, Escherichia coli O157:H7. acs.orguniprot.org | Escherichia coli, Arabidopsis thaliana. rcsb.orguniprot.orgnih.gov |

| Regulation | - | Feedback inhibition by GDP-fucose. rcsb.org |

Integration of N Acetylperosamine into Macromolecular Structures

O-Antigen Polysaccharide Assembly

The O-antigen, or O-polysaccharide, is the outermost region of the lipopolysaccharide molecule and is a major determinant of a bacterium's serological specificity. scispace.com The incorporation of N-Acetylperosamine into this polymer is a carefully orchestrated process involving specific enzymes and assembly pathways.

The structure of the O-antigen is characterized by repeating oligosaccharide units. This compound can be a constituent of both heteropolymeric and homopolymeric O-antigens.

In enterohemorrhagic Escherichia coli O157, the O-antigen is a heteropolymer with a repeating unit composed of four sugars: N-acetyl-D-perosamine (D-PerNAc), L-fucose, D-glucose, and N-acetyl-D-galactosamine. asm.orgnih.gov

In contrast, some bacteria feature O-antigens where this compound is the sole repeating monosaccharide. For instance, the O-antigen of Aeromonas hydrophila strain JCM 3968 is composed of two different O-polysaccharides (O-PS). One (O-PS1) is a heteropolymeric trisaccharide repeat containing one α-D-GalpNAc and two α-L-Rhap4NAc (N-acetyl-L-perosamine) residues. The other (O-PS2) is a simple homopolymer of α1→2 linked N-acetyl-L-perosamine. semanticscholar.orgmdpi.com Similarly, O-antigens that are homopolymers of N-formyl-D-perosamine have been identified in Brucella abortus and Yersinia enterocolitica O9. mdpi.com

The O-antigen of Caulobacter crescentus is also composed primarily of this compound residues. psu.edumicrobiologyresearch.org However, unlike a simple, uniform homopolymer, it features multiple different anomeric linkages. psu.edunih.gov

Table 1: Examples of O-Antigen Repeat Units Containing this compound

| Bacterium | Serogroup | O-Antigen Type | Repeating Unit Composition | Citation(s) |

|---|---|---|---|---|

| Escherichia coli | O157 | Heteropolymer | N-acetyl-D-perosamine, L-fucose, D-glucose, N-acetyl-D-galactosamine | asm.orgnih.gov |

| Aeromonas hydrophila | O6 (JCM 3968) | Heteropolymer (O-PS1) | [→3)-α-L-Rhap4NAc-(1→4)-α-D-GalpNAc-(1→3)-α-L-Rhap4NAc-(1→] | semanticscholar.orgmdpi.com |

| Aeromonas hydrophila | O6 (JCM 3968) | Homopolymer (O-PS2) | [→2)-α-L-Rhap4NAc-(1→] | semanticscholar.orgmdpi.com |

| Caulobacter crescentus | N/A | Complex Polymer | Primarily this compound with multiple linkage types | psu.edumicrobiologyresearch.org |

The synthesis of most complex O-antigens, including those containing this compound, occurs via the Wzx/Wzy-dependent pathway. asm.orgfrontiersin.orgfrontiersin.org This pathway involves several key steps that take place on both sides of the inner bacterial membrane.

Nucleotide Sugar Precursor Synthesis : The process begins in the cytoplasm with the synthesis of nucleotide sugar precursors. For this compound, this involves the conversion of GDP-mannose to GDP-N-acetylperosamine by a series of enzymes. asm.orgresearchgate.net In E. coli O157, the gene cluster contains genes for the synthesis of GDP-L-fucose (manB, manC, gmd, fcl) and a per gene for the GDP-perosamine pathway. asm.orgnih.gov A putative acetyltransferase, encoded by wbdR, is believed to convert GDP-perosamine to GDP-N-acetylperosamine. asm.org

O-Unit Assembly : Glycosyltransferases assemble the O-antigen repeating unit on a lipid carrier, undecaprenyl phosphate (B84403) (Und-P), which is embedded in the cytoplasmic face of the inner membrane. asm.org

Translocation (Flipping) : The Und-P-linked O-unit is then translocated, or "flipped," across the inner membrane into the periplasm. This critical step is mediated by the Wzx protein, often referred to as the O-unit flippase. asm.orgfrontiersin.orgasm.org The E. coli O157 gene cluster contains a wzx gene (orf4) predicted to encode this integral membrane protein. asm.org

Polymerization : In the periplasm, the Wzy protein, or O-antigen polymerase, links the O-units together to form the long polysaccharide chain. asm.orgfrontiersin.org The E. coli O157 gene cluster includes a wzy gene (orf2) that fulfills this role. asm.org The chain length is typically controlled by a Wzz protein. frontiersin.org

Ligation : Finally, the completed O-antigen chain is transferred from the Und-P carrier to the lipid A-core oligosaccharide by the WaaL ligase, forming the mature LPS molecule which is then exported to the outer membrane. nih.gov

Table 2: Key Genes in this compound-Containing O-Antigen Synthesis (E. coli O157)

| Gene | Protein | Putative Function | Pathway Step | Citation(s) |

|---|---|---|---|---|

| per (orf5) | Perosamine synthetase | Converts GDP-4-keto-6-d-deoxymannose to GDP-perosamine | Precursor Synthesis | asm.orgnih.gov |

| wbdR (orf12) | N-acetyltransferase | Converts GDP-perosamine to GDP-N-acetylperosamine | Precursor Synthesis | asm.org |

| wzx (orf4) | O-unit flippase | Translocates O-unit across the inner membrane | Translocation | asm.org |

| wzy (orf2) | O-antigen polymerase | Polymerizes O-units in the periplasm | Polymerization | asm.org |

The glycosidic bonds that link this compound residues to each other or to other sugars within the O-antigen can vary, contributing to the structural diversity of LPS. This is known as anomeric linkage heterogeneity.

In Aeromonas hydrophila JCM 3968, N-acetyl-L-perosamine is involved in both α(1→3) and α(1→2) linkages. The heteropolymer (O-PS1) contains →3)-α-L-Rhap4NAc-(1→4)-α-D-GalpNAc-(1→3)-α-L-Rhap4NAc-(1→ repeats, showcasing two different linkages involving this sugar. semanticscholar.orgmdpi.com The homopolymer (O-PS2) consists exclusively of α(1→2) linked N-acetyl-L-perosamine residues. semanticscholar.orgmdpi.com

Studies on Caulobacter crescentus indicate that its O-antigen, while primarily made of this compound, is not a simple homopolymer but is assembled with multiple anomeric linkages. psu.edumicrobiologyresearch.orgnih.gov This heterogeneity is suggested by the identification of several different putative glycosyltransferase genes within the S-LPS synthesis gene cluster. psu.edumicrobiologyresearch.org This structural complexity likely plays a role in its specific biological functions.

Lipopolysaccharide (LPS) Structure and Function

Gram-negative bacteria are often classified as having either "smooth" or "rough" LPS. Smooth LPS (S-LPS) is characterized by the presence of the long, hydrophilic O-antigen polysaccharide chain, which extends from the core oligosaccharide. psu.edumdpi.com In contrast, rough LPS (R-LPS) lacks the O-antigen. The presence of an this compound-containing O-antigen, therefore, directly contributes to the formation of S-LPS. psu.edunih.gov This S-LPS layer forms the very outer surface of the bacterium, mediating interactions with the environment and host organisms. mdpi.comnih.gov In Caulobacter crescentus, a fraction of the total LPS is S-LPS, which is essential for certain surface functions. psu.edumicrobiologyresearch.orgnih.gov

In Caulobacter crescentus, the S-LPS plays a crucial role in anchoring the paracrystalline surface layer (S-layer) to the outer membrane. psu.edunih.govubc.ca The S-layer is a two-dimensional crystalline array composed of a single protein, RsaA. nih.govresearchgate.net This protein lattice completely covers the cell and is attached to the cell surface through a non-covalent interaction between the N-terminal domain of the RsaA protein and the S-LPS. nih.govnih.govbiorxiv.orgresearchgate.net

The O-antigen portion of the S-LPS, which is composed of this compound, is the specific ligand for RsaA. nih.govasm.org This anchoring is critical for maintaining the integrity of the S-layer. Strains that are deficient in O-antigen biogenesis, for instance, through mutations in the genes required for this compound synthesis, are unable to attach the S-layer correctly and consequently shed the RsaA protein into the medium. nih.govasm.org The N-terminal region of the RsaA protein, specifically the first ~225 amino acids, is the domain responsible for binding to the S-LPS and anchoring the entire S-layer structure to the cell surface. nih.govasm.org

Genetic Regulation and Gene Clusters Governing N Acetylperosamine Biosynthesis

Genomic Loci and Operon Organization

The genes responsible for N-acetylperosamine synthesis are typically found organized in operons within larger O-antigen or exopolysaccharide gene clusters. Their location can vary, residing on either the main chromosome or on mobile genetic elements, which facilitates horizontal gene transfer and contributes to the diversity of bacterial surface antigens.

In the bacterium Caulobacter crescentus strain NA1000, the genes required for the synthesis of GDP-N-acetylperosamine are located at two distinct genomic positions. nih.govresearchgate.net This dual-locus organization highlights a sophisticated strategy for resource allocation and regulation of polysaccharide production. nih.gov

One set of genes is found on the main chromosome, while a second locus is situated within a mobile genetic element (MGE). nih.govresearchgate.net The chromosomal operon is primarily associated with the synthesis of this compound for the lipopolysaccharide (LPS) O-antigen, which is essential for anchoring the S-layer to the cell surface. psu.edu The MGE-located operon, conversely, contains genes for GDP-fucose synthesis, another sugar monomer. nih.govresearchgate.net Both loci contain a gene for GDP-mannose 4,6-dehydratase (Gmd), the enzyme catalyzing the first committed step, indicating a shared evolutionary origin but divergent functional roles. nih.gov

Table 1: Genomic Loci of this compound Biosynthesis Genes in Caulobacter crescentus NA1000

| Genomic Locus | Key Genes Present | Associated Polysaccharide |

|---|---|---|

| Chromosome (chr) | gmd1, perA, perB | Lipopolysaccharide (LPS) O-Antigen nih.govresearchgate.net |

The genetic linkage of this compound biosynthesis genes with those encoding glycosyltransferases and transport proteins within a single operon ensures coordinated expression. nih.gov In C. crescentus, the chromosomal operon responsible for GDP-N-acetylperosamine synthesis includes not only the core biosynthetic genes (gmd1, perA, perB) but also two predicted glycosyltransferase genes (CCNA_01065 and CCNA_1066) and the gene for an outer membrane transport protein, rsaFa. nih.govresearchgate.net

This co-expression is functionally significant. The glycosyltransferases are required for the polymerization of the this compound units into the O-antigen chain. psu.eduasm.org The transporter protein RsaFa is part of the ABC transporter system that secretes the S-layer protein (RsaA), which must then be anchored to the O-antigen. nih.govbiorxiv.org This operon structure provides a clear example of genetic organization facilitating a complex biological process, from monomer synthesis to final surface layer assembly.

Identification and Functional Annotation of Biosynthetic Genes

The pathway from the precursor GDP-mannose to GDP-N-acetylperosamine is catalyzed by a specific set of enzymes encoded by a core group of genes. nih.govbiorxiv.org

The biosynthesis of GDP-N-acetylperosamine from GDP-mannose involves three key enzymatic steps, following the initial synthesis of the GDP-mannose precursor. biorxiv.org

gmd (GDP-mannose 4,6-dehydratase): This gene encodes the enzyme GDP-mannose 4,6-dehydratase, which catalyzes the conversion of GDP-mannose into the intermediate GDP-4-keto-6-deoxymannose. nih.govbiorxiv.org This is the first committed step and is shared with the biosynthesis pathway of other 6-deoxyhexoses, such as GDP-fucose. nih.gov

perA (GDP-perosamine synthase): The perA gene encodes GDP-perosamine synthase. This enzyme, which is dependent on pyridoxal-5′-phosphate, belongs to the aspartate aminotransferase superfamily. biorxiv.org It catalyzes the amination of GDP-4-keto-6-deoxymannose to form GDP-perosamine. nih.govbiorxiv.orgnih.gov

perB (Perosamine N-acetyltransferase): The final step is catalyzed by the product of the perB gene, an N-acetyltransferase. biorxiv.org This enzyme, a member of the left-handed β-helix (LβH) superfamily of proteins, transfers an acetyl group to the C-4 amino group of GDP-perosamine, yielding the final product, GDP-N-acetylperosamine. biorxiv.orgnih.gov In some organisms like Escherichia coli O157, the homologous gene is referred to as wbdR. asm.orgfrontiersin.org

Table 2: Core Genes and Enzymes in this compound Biosynthesis

| Gene | Enzyme Name | Function |

|---|---|---|

| gmd | GDP-mannose 4,6-dehydratase | Converts GDP-mannose to GDP-4-keto-6-deoxymannose. nih.govbiorxiv.org |

| perA | GDP-perosamine synthase | Catalyzes the amination of the intermediate to form GDP-perosamine. biorxiv.orgnih.gov |

Beyond the core biosynthetic pathway, the O-antigen gene cluster contains several ancillary genes essential for the construction of the complete polysaccharide. These include:

Glycosyltransferase Genes: Multiple genes encoding different glycosyltransferases are typically present. These enzymes are responsible for polymerizing the this compound sugar units, often with varying anomeric linkages, to form the O-antigen chain. psu.eduasm.org

O-Antigen Flippase (wzx) and Polymerase (wzy): The cluster includes genes for the O-unit flippase, which transports the assembled oligosaccharide repeat unit across the inner membrane, and the O-antigen polymerase, which links these units together on the periplasmic side. omicsdi.org

Sugar Biosynthesis Genes: In some bacteria, such as E. coli O157, the cluster also contains genes for the synthesis of other sugars that are part of the O-antigen repeating unit, like those in the GDP-L-fucose pathway (manB, manC, fcl). omicsdi.org

Transcriptional Regulation Mechanisms

The expression of this compound biosynthesis genes is subject to complex transcriptional control to integrate their production with cellular needs, such as cell cycle progression and environmental conditions.

In Caulobacter crescentus, the NtrB-NtrC two-component signaling system, a key regulator of nitrogen assimilation, also plays a significant role in controlling the synthesis of cell envelope polysaccharides. nih.govasm.org Dozens of direct binding sites for the transcriptional regulator NtrC have been identified on the C. crescentus chromosome, with a significant number located near genes involved in polysaccharide biosynthesis. nih.govasm.orgbiorxiv.org The loss of NtrC function has been shown to result in an elevated synthesis of cell envelope polysaccharides, suggesting that NtrC typically acts to repress or modulate their production under certain conditions. nih.govresearchgate.net The binding sites for NtrC often overlap with those of other major regulators, including the cell cycle regulator MucR1 and the nucleoid-associated protein GapR, indicating a complex regulatory network that integrates nutrient status with cell development. asm.orgbiorxiv.org

Additionally, evidence suggests the presence of dedicated repressors within the O-antigen gene clusters themselves. In C. crescentus, sequence analysis identified an open reading frame within the cluster that shows similarity to transcriptional repressors, hinting at a local level of control over O-antigen synthesis. psu.edu

NtrC System in Caulobacter crescentus

In the bacterium Caulobacter crescentus, the synthesis of cell envelope polysaccharides, which can include this compound, is linked to the cell's nitrogen assimilation machinery through the NtrB-NtrC two-component system. nih.govbiorxiv.orgnih.gov This system is a key regulator that balances metabolic needs with developmental processes. biorxiv.orgnih.gov

The core of this regulatory circuit consists of the sensor histidine kinase NtrB and the bacterial enhancer-binding protein (bEBP) NtrC. nih.govnih.gov Together, they control gene expression in response to nitrogen availability. nih.gov While the canonical role of the NtrC system is to regulate nitrogen assimilation, in C. crescentus it has a broader regulatory scope that extends to cell development and polysaccharide synthesis. nih.govnih.govasm.org

Research has identified dozens of direct binding sites for the NtrC protein on the C. crescentus chromosome. nih.govbiorxiv.orgnih.gov A significant number of these binding sites are located near genes and gene clusters responsible for polysaccharide biosynthesis. nih.govbiorxiv.orgnih.govasm.org This physical proximity strongly suggests a direct regulatory role for NtrC in the production of surface polysaccharides. nih.govnih.gov Further evidence comes from studies on ntrC mutant strains. The loss of NtrC function has been shown to result in an elevated synthesis of cell envelope polysaccharides. nih.govbiorxiv.orgnih.govresearchgate.net

The regulatory influence of NtrC in C. crescentus is notable as this particular NtrC protein is an unconventional bEBP, lacking the typical σ54-interacting loop (GAFTGA motif) found in many other bacteria. nih.govnih.govasm.orgasm.org The system establishes a clear link between the cell's nitrogen status and the production of its outer polysaccharide layers, which are crucial for processes like S-layer attachment. nih.govnih.govpsu.edu The O antigen of the lipopolysaccharide (LPS) in C. crescentus, required for this attachment, is composed primarily of this compound residues. psu.edu

Table 1: Key Components of the NtrC Regulatory System in Caulobacter crescentus

| Component | Type | Function |

| NtrB | Sensor Histidine Kinase | Senses nitrogen status and phosphorylates/dephosphorylates NtrC. nih.govnih.gov |

| NtrC | Bacterial Enhancer-Binding Protein (bEBP) | Transcriptional regulator that binds DNA to control the expression of target genes, including those for nitrogen metabolism and polysaccharide synthesis. nih.govnih.gov |

| σ54 (RpoN) | Sigma Factor | A specialized sigma factor that recruits RNA polymerase to specific promoters, often activated by bEBPs like NtrC. asm.org |

Regulatory Networks in Polysaccharide Synthesis

The genetic control of polysaccharide synthesis, including polymers containing this compound, typically involves organized and coordinated regulatory networks. wur.nlnih.gov A common feature across many bacteria is the clustering of genes involved in the biosynthesis of cell-surface polysaccharides. wur.nlnih.gov This clustering facilitates coordinate regulation, ensuring that all necessary components—from precursor synthesis enzymes to polymerases and transporters—are expressed in a controlled manner. wur.nl

In C. crescentus, the genes for this compound synthesis are found in operons at two different genomic locations. researchgate.net One cluster, located on the chromosome, contains the genes gmd1, perA, and perB, which are predicted to catalyze the conversion of GDP-mannose to GDP-N-acetylperosamine. researchgate.net This operon also includes genes for two putative glycosyltransferases, highlighting the link between monomer synthesis and polymerization. researchgate.net A second locus containing a related gene, gmd2, is found within a mobile genetic element. researchgate.net

These gene clusters are often under the control of higher-level regulatory systems. wur.nl Two-component systems, like the NtrB-NtrC system, are frequently involved in modulating the expression of these clusters in response to environmental signals. wur.nl In addition to transcriptional activators and repressors, other regulatory layers exist. For instance, the secondary messenger molecule bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key factor in the decision-making process for biofilm formation and is known to enhance the production of extracellular polysaccharides. nih.gov The interplay between these different regulatory systems allows bacteria to fine-tune the production of complex polysaccharides like those containing this compound, which are vital for cell wall integrity, virulence, and interaction with the environment. researchgate.netnih.gov

Table 2: Genes Involved in this compound Biosynthesis in Caulobacter crescentus

| Gene | Encoded Enzyme/Protein (Predicted) | Function in Pathway | Genomic Locus |

| gmd1 | GDP-mannose 4,6-dehydratase | Catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, the first step for both fucose and this compound synthesis. researchgate.net | Chromosomal Operon |

| perA | GDP-4-keto-6-deoxymannose-4-aminotransferase | Involved in the conversion of the GDP-4-keto-6-deoxymannose intermediate towards the this compound pathway. researchgate.net | Chromosomal Operon |

| perB | N-acetyltransferase | Believed to catalyze the final acetylation step to form GDP-N-acetylperosamine. researchgate.net | Chromosomal Operon |

Advanced Methodologies for Structural and Mechanistic Elucidation

High-Resolution X-ray Crystallography of Enzyme-Ligand Complexes

High-resolution X-ray crystallography is a premier technique for visualizing the three-dimensional structures of enzymes at the atomic level. This method provides invaluable insights into the architecture of the active site, the mode of substrate and cofactor binding, and the specific amino acid residues involved in catalysis.

In the study of N-acetylperosamine biosynthesis, this technique has been instrumental in characterizing Perosamine N-Acetyltransferase (PerB), the enzyme that catalyzes the final step: the transfer of an acetyl group from Acetyl-CoA to GDP-perosamine. nih.govresearchgate.net A detailed structural and functional investigation of PerB from Caulobacter crescentus yielded several crystal structures at resolutions of 1.0 Å or better. nih.govrcsb.orgacs.org These structures included the enzyme in complex with its substrates (CoA and GDP-perosamine), its products (CoA and GDP-N-acetylperosamine), and a trapped tetrahedral transition state mimic. nih.govresearchgate.netrcsb.org

The crystal structures revealed that PerB is a trimeric enzyme, with each subunit comprising two distinct domains. nih.govrcsb.orgacs.org The N-terminal domain is globular and responsible for binding the GDP-perosamine substrate. researchgate.net The C-terminal domain forms a left-handed β-helix structure, which creates the binding site for the CoA cofactor. nih.govrcsb.orgacs.org This detailed structural information provides a static yet highly informative snapshot of the enzyme's catalytic cycle, highlighting the precise orientation of substrates required for the reaction to occur.

Table 1: High-Resolution Crystal Structures of Perosamine N-Acetyltransferase (PerB) from Caulobacter crescentus

| PDB ID | Complex | Resolution (Å) | Key Structural Insights |

|---|---|---|---|

| 4EA8 | PerB with Coenzyme A (CoA) and GDP-N-acetylperosamine | 1.00 | Reveals the product-bound state and interactions within the active site after catalysis. rcsb.orgleibniz-fli.de |

| 4EA9 | PerB with a transition state analog | 0.90 | Mimics the tetrahedral intermediate of the acetyltransfer reaction, stabilizing key catalytic residues. rcsb.org |

| 4EA7 | PerB with CoA and GDP-perosamine | 1.00 | Shows the substrate-bound state prior to catalysis, defining the roles of binding residues. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For glycans and their derivatives like this compound, NMR is essential for confirming chemical identity, determining anomeric configuration (α or β), and establishing the linkages between sugar residues in a polysaccharide. creative-proteomics.comnih.gov

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Moieties

| Proton Group | Typical Chemical Shift (ppm) | Significance |

|---|---|---|

| N-Acetyl (CH₃) | ~1.8 - 2.1 | Diagnostic marker for the N-acetylation of the perosamine sugar. nih.govorgchemboulder.com |

| Anomeric (H-1) | ~4.5 - 5.5 | Position and coupling constant provide information on the anomeric configuration (α/β) and linkage. orgchemboulder.com |

| Ring Protons (H-2 to H-5) | ~3.0 - 4.5 | Complex region whose specific shifts and couplings define the sugar's stereochemistry. orgchemboulder.com |

| Methyl (H-6) | ~1.2 | Characteristic of a 6-deoxysugar. orgchemboulder.com |

Mass Spectrometry-Based Glycomics for Polysaccharide Analysis

Mass spectrometry (MS) is a cornerstone of glycomics, providing highly sensitive analysis of the mass, composition, and sequence of complex carbohydrates. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to analyze polysaccharides containing this compound. creative-biolabs.combiorxiv.org

MS is invaluable for confirming the molecular weight of biosynthetic intermediates and final products, such as GDP-N-acetylperosamine. nih.gov In the analysis of larger O-antigen polysaccharides, MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the monosaccharide composition after acid hydrolysis. nih.govresearchgate.netuga.edu Tandem mass spectrometry (MS/MS) experiments can provide fragmentation data that helps to elucidate the sequence of the polysaccharide repeating unit and the branching patterns. nih.govmdpi.com This information is complementary to NMR data and is crucial for the complete structural characterization of bacterial cell surface polysaccharides. nih.govnih.gov

Table 3: Mass Spectrometry Techniques in this compound-Related Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Analysis of biosynthetic products (e.g., GDP-N-acetylperosamine). | Accurate molecular weight confirmation of purified compounds. nih.govcreative-biolabs.com |

| MALDI-TOF MS | Profiling of complex glycan mixtures and polysaccharides. | Molecular weight distribution of polysaccharide chains; rapid screening. creative-biolabs.com |

| Gas Chromatography (GC-MS) | Monosaccharide composition and linkage analysis. | Identification and quantification of constituent monosaccharides (like this compound) after hydrolysis and derivatization. nih.govuga.edu |

| Tandem MS (MS/MS) | Sequencing of oligosaccharides. | Fragmentation patterns reveal the sequence of sugar residues and branching points within the polysaccharide. nih.gov |

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful protein engineering technique used to investigate the functional role of specific amino acid residues in an enzyme's active site. sci-hub.senih.gov By systematically replacing a target amino acid with another (e.g., a non-functional alanine), researchers can assess the impact of the mutation on substrate binding and catalytic activity, thereby deducing the residue's role.

This approach was pivotal in elucidating the catalytic mechanism of PerB. nih.gov Based on the high-resolution crystal structures, key residues in the active site, His141 and Asp142, were identified as potential catalytic players. researchgate.netacs.org Site-directed mutagenesis was performed to create mutant versions of the enzyme (e.g., H141A, D142A). Subsequent biochemical activity assays of these mutant proteins revealed that His141 acts as a general base, abstracting a proton from the amino group of GDP-perosamine to facilitate its nucleophilic attack on the acetyl-CoA thioester. nih.govresearchgate.net The backbone amide of another residue, Gly159, was identified as forming an "oxyanion hole" that stabilizes the negative charge of the tetrahedral transition state. nih.gov

Table 4: Site-Directed Mutagenesis of PerB and Impact on Catalysis

| Enzyme Variant | Mutation | Observed Effect on Activity | Inferred Role of Original Residue |

|---|---|---|---|

| Wild-Type | None | Normal catalytic activity. | Baseline for comparison. |

| H141A | Histidine-141 to Alanine | Drastic reduction in catalytic efficiency (kcat/Km). nih.gov | Acts as the catalytic general base. nih.govresearchgate.net |

| D142A | Aspartate-142 to Alanine | Significant reduction in activity. nih.gov | Positions and orients His141 for efficient catalysis. nih.govacs.org |

| G159A | Glycine-159 to Alanine | Reduced catalytic rate. | Backbone amide stabilizes the transition state via an oxyanion hole. nih.gov |

Molecular Dynamics Simulations for Substrate-Enzyme Interactions

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. escholarship.orgnih.gov This technique complements the static pictures from X-ray crystallography by providing a dynamic view of how a substrate interacts with an enzyme. plos.orgmdpi.com MD simulations can reveal conformational changes in both the enzyme and the substrate upon binding, map out pathways for substrate entry and product release, and calculate the binding free energies of different ligands. peerj.com

For an enzyme like PerB, MD simulations can be used to model the binding of GDP-perosamine and acetyl-CoA into the active site. nih.gov These simulations can help visualize the flexibility of active site loops, the network of hydrogen bonds and van der Waals interactions that stabilize the enzyme-substrate complex, and the role of water molecules in the active site. plos.orgpeerj.com By simulating the wild-type enzyme and its mutants, researchers can gain a deeper understanding of how specific residues contribute to the stability and dynamics of the catalytic process, corroborating findings from experimental techniques like site-directed mutagenesis. mdpi.com

Table 5: Insights from Molecular Dynamics Simulations in Enzyme-Substrate Studies

| Type of Analysis | Information Gained | Relevance to this compound Enzymes |

|---|---|---|

| Binding Free Energy Calculation | Quantitative estimation of binding affinity (e.g., MM-PBSA). peerj.com | Predicts how tightly GDP-perosamine and acetyl-CoA bind to the enzyme. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the protein-ligand complex over time. | Assesses the stability of the PerB-substrate complex during the simulation. |

| Interaction Analysis | Identifies key hydrogen bonds and hydrophobic interactions. plos.org | Details the specific atomic interactions holding GDP-N-acetylperosamine in the active site. |

| Conformational Sampling | Reveals dynamic changes in protein and ligand structure. | Shows how the enzyme might change shape to accommodate the substrate and facilitate the reaction. |

Biochemical Activity Assays

Biochemical activity assays are fundamental for characterizing enzyme function. nih.gov They are used to measure the rate of an enzyme-catalyzed reaction under various conditions (e.g., pH, temperature, substrate concentration) and to determine key kinetic parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic rate constant (k꜀ₐₜ). mhmedical.comopenbiochemistryjournal.com

For the this compound biosynthetic pathway, assays are designed to monitor either the consumption of a substrate or the formation of a product. nih.gov In the case of PerB, a discontinuous assay using High-Performance Liquid Chromatography (HPLC) has been employed. nih.gov The reaction is allowed to proceed for a set time, then stopped, and the mixture is injected into an HPLC system. A Resource-Q ion-exchange column is used to separate the negatively charged product, GDP-N-acetylperosamine, from the substrate, GDP-perosamine. nih.gov The amount of product formed is quantified by measuring the area of its corresponding peak in the HPLC chromatogram, allowing for the calculation of the reaction rate. nih.gov These assays are essential for comparing the activity of wild-type and mutant enzymes, as was done to confirm the roles of His141 and Asp142 in the PerB catalytic mechanism. nih.govresearchgate.net

Table 6: Kinetic Parameters for Wild-Type PerB from C. crescentus

| Substrate | Kinetic Parameter | Reported Value |

|---|---|---|

| GDP-perosamine | Kₘ (µM) | 26 ± 3 |

| k꜀ₐₜ (s⁻¹) | 3.3 ± 0.1 | |

| Acetyl-CoA | Kₘ (µM) | 310 ± 30 |

| k꜀ₐₜ (s⁻¹) | 3.3 ± 0.1 |

Note: Kinetic parameters are determined by varying the concentration of one substrate while keeping the other saturated. Data sourced from Thoden et al. (2012). nih.gov

Synthetic Biology and Glycoengineering Approaches

Chemoenzymatic Synthesis of N-Acetylperosamine and its Derivatives

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules like this compound and its activated sugar-nucleotide forms. The biosynthesis of GDP-N-acetylperosamine, the key donor substrate for glycosyltransferases, has been a major focus of these efforts.

The pathway typically starts from a common precursor, such as fructose-6-phosphate (B1210287) or mannose-1-phosphate, and involves a series of enzymatic transformations. nih.govnih.gov In organisms like Escherichia coli O157:H7 and Vibrio cholerae O1, the biosynthesis of the perosamine core is encoded by the rfb or equivalent gene cluster. nih.govasm.org

The established enzymatic pathway to GDP-N-acetylperosamine is as follows:

Formation of GDP-D-mannose: The synthesis begins with the conversion of fructose-6-phosphate to mannose-6-phosphate, then to mannose-1-phosphate, and finally to GDP-D-mannose. These initial steps are catalyzed by enzymes such as phosphomannose isomerase (ManA/RfbA), phosphomannomutase (ManB/RfbB), and mannose-1-phosphate guanylyltransferase (ManC/RfbA). nih.govresearchgate.net

Conversion to GDP-4-keto-6-deoxy-D-mannose: The crucial intermediate GDP-4-keto-6-deoxy-D-mannose is formed from GDP-D-mannose by the action of GDP-mannose 4,6-dehydratase (Gmd or RfbD). researchgate.netresearchgate.net

Synthesis of GDP-D-perosamine: The 4-keto group is then aminated to form GDP-D-perosamine. This transamination is catalyzed by GDP-perosamine synthase (PerA or RfbE), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that typically uses L-glutamate as the amino donor. uniprot.orgnih.gov

Acetylation to GDP-N-acetylperosamine: The final step is the acetylation of the C4-amino group of GDP-D-perosamine by a specific N-acetyltransferase (PerB or WbdR), using acetyl-CoA as the acetyl donor, to yield the final product, GDP-N-acetylperosamine. nih.govpsu.edu

Researchers have successfully cloned and overexpressed these enzymes, particularly from E. coli O157:H7 and Vibrio cholerae, in host systems like E. coli BL21 to achieve in vitro synthesis of GDP-perosamine and GDP-N-acetylperosamine. oup.comnih.govnih.gov These enzymatic syntheses provide a feasible route to obtaining these activated sugars, which are crucial for subsequent glycoengineering applications. nih.govnih.gov

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of GDP-N-Acetylperosamine

| Enzyme Name | Gene Name(s) | Organism Example | Substrate(s) | Product(s) | EC Number |

| GDP-mannose 4,6-dehydratase | Gmd, RfbD | E. coli, V. cholerae | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | 4.2.1.47 |

| GDP-perosamine synthase | PerA, RfbE | E. coli O157:H7, C. crescentus | GDP-4-keto-6-deoxy-D-mannose, L-glutamate | GDP-D-perosamine, 2-oxoglutarate | 2.6.1.102 qmul.ac.uk |

| Perosamine N-acetyltransferase | PerB, WbdR | C. crescentus, E. coli O157:H7 | GDP-D-perosamine, Acetyl-CoA | GDP-N-acetylperosamine, CoA | N/A |

Production of Non-Canonical this compound Analogues

The flexibility of the biosynthetic enzymes involved in this compound synthesis allows for the creation of non-canonical analogues. These modified sugars are valuable tools for probing biological systems and developing novel therapeutics.

One strategy involves using the inherent promiscuity of the biosynthetic enzymes. For example, the N-acetyltransferase PerB from Caulobacter crescentus has been shown to accept GDP-3-deoxyperosamine as a substrate, leading to the enzymatic synthesis of a novel GDP-linked trideoxysugar. nih.govrcsb.org Similarly, GDP-perosamine synthase has been used to synthesize GDP-4-amino-3,4,6-trideoxy-D-mannose from a modified precursor, GDP-4-keto-3,6-dideoxymannose. acs.orgacs.org This demonstrates the potential to generate sugars with alterations at multiple positions.

Another approach is to synthesize derivatives with modified N-acyl groups. Instead of the acetyl group, other functionalities can be attached to the C4-amino group of perosamine. An example includes 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose, which has been synthesized for potential use in glycoconjugate synthesis and vaccine development. ontosight.ai These analogues can alter the antigenicity or other biological properties of the resulting glycans.

Table 2: Examples of Non-Canonical this compound Analogues

| Analogue Name | Modification | Method of Production | Potential Application | Reference(s) |

| GDP-4-amino-3,4,6-trideoxy-D-mannose | Removal of C3-hydroxyl group | Enzymatic synthesis using GDP-perosamine synthase on an unnatural substrate | Probing enzyme specificity, creating novel glycans | acs.org |

| 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose | Replacement of N-acetyl with N-3-hydroxypropanoyl | Chemical/Enzymatic Synthesis | Glycoconjugate synthesis, vaccine development | ontosight.ai |

| GDP-N-formyl-D-perosamine | Replacement of N-acetyl with N-formyl | Enzymatic synthesis using a formyltransferase | Mimicking bacterial epitopes (e.g., Brucella) | nih.gov |

Engineering of this compound Biosynthetic Pathways in Heterologous Systems

Heterologous expression, the expression of genes in a host organism that does not naturally have them, is a cornerstone of synthetic biology. wikipedia.org This strategy is widely used to produce valuable biomolecules, including the precursors for this compound. frontiersin.orgnih.govnih.gov The entire biosynthetic gene cluster (BGC) for a desired sugar can be cloned and transferred into a genetically tractable host, such as E. coli, for optimized production. frontiersin.orgfrontiersin.org

The gene clusters responsible for synthesizing GDP-N-acetylperosamine have been identified in several pathogenic bacteria, including E. coli O157:H7, Vibrio cholerae O1, and Caulobacter crescentus. nih.govasm.orgplos.org These clusters typically contain the genes for the core pathway (e.g., gmd, perA, perB) organized in an operon, which facilitates their transfer and coordinated expression in a heterologous host. asm.orgplos.org

For instance, the genes perA (GDP-perosamine synthetase) and perB (perosamine N-acetyltransferase) from E. coli O157:H7 have been successfully overproduced in E. coli BL21. nih.gov This allowed for the purification and characterization of the enzymes and the in vitro reconstitution of the final steps of the GDP-N-acetylperosamine pathway. nih.gov Such engineered strains serve as "cell factories" for producing rare sugar-nucleotides, overcoming the limitations and low yields of isolation from natural sources. This approach provides a scalable and reliable supply of GDP-N-acetylperosamine for use in glycoconjugate synthesis. nih.gov

Glycoconjugate Synthesis Utilizing this compound Moieties

This compound is a key component of the O-antigen polysaccharides of several major Gram-negative pathogens, making it a critical target for vaccine development. nih.govontosight.ai Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have proven highly effective at eliciting robust immune responses against bacterial pathogens. researchgate.netplos.org

The chemoenzymatic synthesis of the entire O-antigen repeating unit of E. coli O157, which has the structure [→2)-α-D-PerNAc-(1→3)-α-L-Fuc-(1→4)-β-D-Glc-(1→3)-α-D-GalNAc-(1→], has been achieved. nih.govnih.govresearchgate.net This complex synthesis involves the sequential action of specific glycosyltransferases (WbdN, WbdO, and WbdP) that transfer glucose, fucose, and finally this compound (from its GDP-activated donor) onto a lipid-linked acceptor. nih.govresearchgate.net The glycosyltransferase responsible for adding this compound in this system is WbdP. researchgate.net

Synthetic oligosaccharides that mimic the structure of these bacterial antigens are of great interest. For example, oligosaccharides of N-acylated D-perosamine related to the O-polysaccharide of Vibrio cholerae O1 have been synthesized and conjugated to carrier proteins like bovine serum albumin (BSA) to create neoglycoconjugates. tum.depsu.edu Similarly, oligosaccharides modeling the M epitope of the Brucella O-polysaccharide, which contains α-(1→3)-linked N-formyl-D-perosamine units, have been synthesized for diagnostic and vaccine applications. nih.govfrontiersin.org These synthetic approaches provide access to defined antigenic structures, enabling the systematic evaluation of glycoconjugate vaccine candidates and the development of new tools for studying host-pathogen interactions. frontiersin.org

Future Research Directions and Unresolved Questions

Elucidating Novel Biological Roles in Underexplored Organisms

N-Acetylperosamine is a known component of the O-antigen in the lipopolysaccharides (LPS) of several Gram-negative bacteria, including pathogenic strains like Escherichia coli O157:H7 and various Vibrio cholerae serogroups. nih.govknu.edu.af In these organisms, it plays a crucial role as a surface antigen, contributing to serotype specificity and interactions with the host immune system. knu.edu.af However, its presence has also been noted in other, less-studied bacterial species, such as Caulobacter crescentus. nih.gov

Future research should focus on moving beyond well-known pathogens to explore the function of this compound in a wider range of microorganisms. This includes:

Symbiotic and Environmental Bacteria: Investigating the gut microbiota of organisms like termites or bacteria from unique marine environments could reveal novel functions for this compound-containing glycans beyond pathogenesis, such as roles in symbiosis, biofilm formation, or environmental adaptation. frontiersin.orgmdpi.com

Non-canonical Roles: While its role as a structural component of LPS is established, it is possible that this compound or its derivatives have other biological activities. Research is needed to determine if it is involved in processes like cell-cell communication, nutrient acquisition, or protection from environmental stressors. The general approaches for studying glycan function, such as genetic modification and analysis of resulting phenotypes, can be applied to elucidate these potential roles. nih.gov

A significant unresolved question is how this compound-containing glycopolymers are exported to the cell surface and how the evolution of genes in its biosynthetic cluster contributes to the emergence of new bacterial serogroups. knu.edu.af

Expanding the Repertoire of this compound Derivatives

The chemical and enzymatic synthesis of this compound and its activated forms, such as GDP-N-acetylperosamine, has been a critical enabler of research. escholarship.org A particularly promising avenue for future work lies in expanding the library of this compound derivatives.

Enzymatic Promiscuity: Studies have shown that PerB, the N-acetyltransferase responsible for the final step in this compound biosynthesis, can accept alternative substrates like GDP-3-deoxyperosamine, leading to the production of a novel trideoxysugar. nih.gov This substrate promiscuity should be systematically explored to generate a variety of modified sugars.

Computational and Chemoenzymatic Synthesis: Computational modeling and structure-guided mutagenesis of biosynthetic enzymes, a strategy used for other natural products, could be employed to rationally design catalysts for producing specific this compound derivatives. frontiersin.org Combining chemical synthesis of precursor analogs with enzymatic extension offers a powerful route to novel glycan structures. researchgate.netresearchgate.net

Applications of Derivatives: Creating a diverse collection of derivatives would provide invaluable tools for research and potentially for therapeutic applications. researchgate.netmdpi.com These could include fluorescently tagged or clickable probes for tracking glycan synthesis nih.gov, modified monosaccharides to create novel vaccines, or derivatives with altered biological activities. nih.gov

Advanced Structural Studies of this compound-Containing Glycopolymers

While high-resolution crystal structures of key biosynthetic enzymes like PerB are available, providing mechanistic insights nih.govresearchgate.net, there is a lack of detailed structural information on the large, complex glycopolymers that incorporate this compound. The O-antigen of E. coli O157:H7, for instance, is a repeating tetrasaccharide unit containing this compound. nih.govresearchgate.net

Future research should employ advanced structural biology techniques to address this gap:

NMR Spectroscopy and Molecular Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of complex bacterial polysaccharides in solution. diva-portal.org Combined with molecular dynamics simulations, NMR can reveal the three-dimensional shapes and flexibility of O-antigen chains.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM could be used to visualize the entire LPS assembly on the bacterial outer membrane, providing unprecedented detail about how this compound-containing glycopolymers are organized and interact with other cell surface components.

Understanding the precise 3D architecture of these glycopolymers is essential for deciphering how they are recognized by host antibodies and lectins, which is critical for the rational design of glycoconjugate vaccines. diva-portal.org

Development of Tools for Modulating this compound Biosynthesis in Research

To precisely dissect the function of this compound, researchers need tools to control its production. While genetic knockouts are useful, they can have pleiotropic effects. The development of chemical biology tools offers a more nuanced approach.

Specific Enzyme Inhibitors: A key goal is the development of potent and specific inhibitors for the enzymes in the this compound biosynthetic pathway, such as the N-acetyltransferase PerB. science.gov Such inhibitors, which could be discovered through small molecule screening or rational design, would allow for the conditional depletion of this compound-containing structures, helping to clarify their function without altering the bacterial genome. acs.orgucl.ac.uk

Metabolic Labeling and Probes: The creation of synthetic this compound precursors modified with chemical handles (e.g., azides or alkynes) would enable metabolic labeling. nih.gov These probes would be incorporated by the cell into its surface glycans, allowing for visualization of their synthesis, trafficking, and localization through bioorthogonal chemistry.

Engineered Biosynthetic Pathways: The modular nature of glycan biosynthesis makes it amenable to glycoengineering. researchgate.net Reconstituting and manipulating the biosynthetic pathway in vitro or in heterologous hosts can provide access to defined glycan structures for functional assays and can be used to explore the substrate specificity of the enzymes involved. researchgate.netbac-lac.gc.ca

Comprehensive Systems Biology Approaches to Glycan Metabolism Integration

The biosynthesis of this compound does not occur in isolation. It is deeply integrated into the cell's central metabolism, drawing precursors and energy from primary metabolic pathways. A major unresolved area is understanding the regulation and flux of metabolites through this specific pathway in the context of the entire cellular network. escholarship.org

Future research should leverage systems biology to address these questions:

Metabolic Modeling and Fluxomics: Genome-scale metabolic models can be used to simulate the metabolic state of a cell. nih.gov Techniques like Flux Balance Analysis (FBA) could predict how resources are allocated between growth and the synthesis of secondary metabolites like O-antigens under different conditions. chalmers.se This can be complemented by experimental fluxomics using isotopic tracers to quantify the flow of carbon into the this compound pathway. mdpi.com

Integrated 'Omics': Combining transcriptomics, proteomics, and metabolomics will provide a holistic view of how the this compound biosynthetic pathway is regulated. toulouse-biotechnology-institute.fr This approach can identify regulatory proteins that control the expression of biosynthetic genes and uncover connections to other cellular processes, such as stress responses or virulence factor expression.

A systems-level understanding will be crucial for predicting how bacteria modulate their surface glycans in response to environmental challenges, such as antibiotic treatment or host immune pressure, and for identifying novel targets for antimicrobial strategies.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of N-acetylperosamine in Gram-negative bacteria?

this compound biosynthesis begins with mannose-1-phosphate and proceeds via four enzymatic steps:

- Step 1 : Mannose-1-phosphate guanylyltransferase attaches a GMP moiety to form GDP-mannose.

- Step 2 : GDP-mannose-4,6-dehydratase converts GDP-mannose to GDP-4-keto-6-deoxy-D-mannose.

- Step 3 : GDP-perosamine synthase (PerA) catalyzes transamination to form GDP-perosamine.

- Step 4 : Perosamine N-acetyltransferase (PerB) acetylates the C-4″ amino group to yield GDP-N-acetylperosamine. Methodological validation includes isotopic tracing (e.g., ¹³C-labeled intermediates) and enzyme knockout studies to confirm pathway specificity .

Q. How can researchers structurally characterize this compound and its intermediates?

Key techniques include:

- High-resolution X-ray crystallography (≤1.0 Å) to resolve enzyme-substrate complexes (e.g., PerB with CoA and GDP-perosamine).

- Nuclear Magnetic Resonance (NMR) for sugar configuration analysis (e.g., distinguishing α/β anomers).

- Mass spectrometry (MS) coupled with chromatographic separation (HPLC/LC) to identify GDP-linked intermediates in bacterial extracts .

Q. What analytical methods are used to detect this compound in bacterial O-antigens?

- Immunoassays (e.g., ELISA) with antibodies specific to O-antigen epitopes.

- Glycan profiling via HPLC-MS to separate and quantify sugar monomers after acid hydrolysis.

- Genetic validation using PCR to confirm the presence of biosynthetic genes (e.g., perA, perB) .

Advanced Research Questions

Q. What catalytic mechanisms underlie the acetylation of GDP-perosamine by PerB?

PerB employs a general base mechanism involving His 141 to deprotonate the substrate’s amino group, while the backbone amide of Gly 159 stabilizes the tetrahedral transition state. Kinetic analyses (pH-rate profiles, kcat measurements) and site-directed mutagenesis (e.g., H141A mutation) confirm these roles. Structural studies reveal CoA binding in the β-helix domain and substrate specificity for GDP-linked sugars .

Q. How do bacteria regulate metabolic flux between this compound and related sugars like fucose?

GDP-4-keto-6-deoxymannose is a branch point intermediate. Flux is regulated by:

- Enzyme competition : PerA (for perosamine) vs. Fcl (for fucose).

- Gene expression profiling (e.g., qRT-PCR) to assess transcriptional control of perA vs. fcl.

- Metabolic flux analysis using ¹³C-labeled GDP-mannose to track carbon allocation .

Q. What experimental designs ensure reproducibility in PerB kinetic studies?

- Standardized protocols : Pre-equilibrate enzymes with CoA to avoid rate-limiting CoA binding.

- Controls : Include substrate analogs (e.g., GDP-3-deoxyperosamine) to test specificity.

- Validation : Cross-verify kinetic parameters (e.g., KM, Vmax) with structural data (e.g., substrate-binding pocket occupancy) .

Q. How can structural insights from PerB inform metabolic engineering of novel sugars?

- Substrate engineering : PerB’s ability to acetylate non-natural substrates (e.g., GDP-3-deoxyperosamine) enables synthesis of trideoxysugars.

- Rational mutagenesis : Modify active-site residues (e.g., Asp 142) to alter acetyl-CoA binding affinity.

- Heterologous expression : Clone perB into model organisms (e.g., E. coli) for scalable production .

Q. How do researchers reconcile discrepancies between kinetic data and structural models of PerB?

- Transition-state analogs : Use mimics (e.g., tetrahedral intermediates) to validate catalytic steps.

- pH-dependent activity assays : Compare protonation states of active-site residues (His 141) with structural conformations.

- Molecular dynamics simulations : Model substrate-enzyme interactions to explain kinetic bottlenecks .

Q. What role does isotopic labeling play in tracking this compound biosynthesis?

Q. How can researchers optimize experimental conditions for studying PerB-substrate interactions?

- Crystallization screening : Use sparse-matrix screens to identify conditions for high-resolution structures.

- Buffer optimization : Adjust pH (6.5–8.0) and ionic strength to mimic physiological conditions.

- Cryo-protection : Employ glycerol or ethylene glycol to prevent ice formation during cryo-cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products